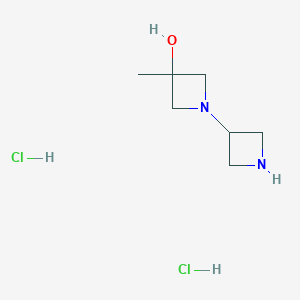

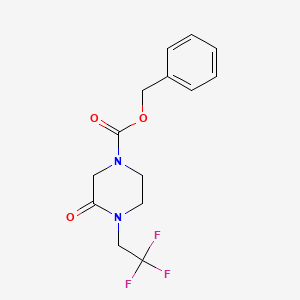

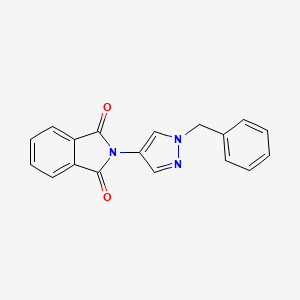

1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a CAS Number of 2098144-23-9 and a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .

Physical and Chemical Properties Analysis

“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has a molecular weight of 243.18 . It is stored at room temperature and comes in a powder form .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Azetidine derivatives have been synthesized from D-glucose, showcasing their potential as glycosidase inhibitors. Notably, N-methylated compounds demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger, highlighting their utility in designing enzyme inhibitors (Lawande et al., 2015).

- Research on 1-alkyl-2-methylazetidin-3-ones and their hydroxyl counterparts provides insights into the synthesis of azetidine-based structures, contributing to the understanding of their chemical behaviors and potential applications in medicinal chemistry (Salgado et al., 2003).

Biological Activities and Pharmacological Potential

- Novel azetidinone derivatives incorporating a 1, 2, 4-triazole moiety were designed and evaluated for their anti-tubercular activity. Molecular docking and in vitro studies identified potential drug candidates, indicating the role of azetidine scaffolds in developing new anti-tubercular agents (Thomas et al., 2014).

- Azetidine-based compounds have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. This research demonstrates the therapeutic potential of azetidine derivatives in treating infections and inflammation, pointing towards their applicability in drug development (Sharma et al., 2013).

Advances in Synthesis Techniques

- A practical and cost-effective synthesis route for azetidine derivatives for the orally active carbapenem L-084 highlights the importance of azetidine scaffolds in antibiotic development. This method presents a scalable approach for producing compounds with significant bioavailability (Isoda et al., 2006).

Safety and Hazards

“[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride involves the reaction of 3-methylazetidin-3-ol with azetidine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-methylazetidin-3-ol", "azetidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Add azetidine to a solution of 3-methylazetidin-3-ol in the presence of a suitable catalyst.", "Step 2: Heat the mixture under reflux for a specified period of time.", "Step 3: Allow the mixture to cool to room temperature.", "Step 4: Add hydrochloric acid to the cooled mixture to form the dihydrochloride salt.", "Step 5: Isolate the product by filtration or other suitable means." ] } | |

Numéro CAS |

1403766-73-3 |

Formule moléculaire |

C7H15ClN2O |

Poids moléculaire |

178.66 g/mol |

Nom IUPAC |

1-(azetidin-3-yl)-3-methylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)4-9(5-7)6-2-8-3-6;/h6,8,10H,2-5H2,1H3;1H |

Clé InChI |

WPEFQDWLHKFVNH-UHFFFAOYSA-N |

SMILES |

CC1(CN(C1)C2CNC2)O.Cl.Cl |

SMILES canonique |

CC1(CN(C1)C2CNC2)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)